molecular formula C18H11ClFN5O2 B2750491 2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919865-34-2

2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2750491
CAS No.: 919865-34-2
M. Wt: 383.77
InChI Key: BUDUDPKCHWMBFJ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 1 and a 2-chlorobenzamide moiety at position 3. Its structure combines halogenated aromatic systems (fluorine and chlorine) with a fused heterocyclic scaffold, making it a candidate for therapeutic applications, particularly in kinase inhibition or antiviral research. The chlorine atom enhances electrophilicity, while the fluorine improves metabolic stability and bioavailability .

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2/c19-15-4-2-1-3-13(15)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-7-5-11(20)6-8-12/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDUDPKCHWMBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrazolo[3,4-d]pyrimidine scaffold, which has been associated with various biological activities, particularly in the realm of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H11_{11}ClFN5_{5}O2_{2}
  • Molecular Weight : 383.8 g/mol
  • CAS Number : 919865-34-2

The compound's structure includes a dichlorobenzamide moiety linked to a pyrazolo[3,4-d]pyrimidine unit, contributing to its biological activity and pharmacological properties. The presence of chlorine and fluorine atoms enhances its reactivity and interaction with biological targets.

This compound primarily exerts its biological effects through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2. This inhibition disrupts cell cycle progression, making it a promising candidate for anticancer therapies.

Key Mechanisms:

  • CDK Inhibition : The compound binds effectively to CDK2, leading to reduced kinase activity and subsequent cell cycle arrest in cancer cells .
  • Molecular Docking Studies : Computational studies indicate favorable interactions between the compound and the active site of CDK2, suggesting its potential as a lead compound for developing selective inhibitors .

Biological Activities

The biological activities of this compound extend beyond anticancer properties. It has shown promise in various therapeutic areas:

  • Anticancer Activity :
    • In vitro studies demonstrate that the compound inhibits the proliferation of multiple cancer cell lines by inducing apoptosis and cell cycle arrest.
    • It has been shown to target not only CDK2 but also other kinases involved in cell cycle regulation, such as Src and Abl tyrosine kinases .
  • Anti-inflammatory Effects :
    • The pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
  • Antimicrobial Properties :
    • Some derivatives related to this compound exhibit antimicrobial activity against various pathogens, showcasing their potential as broad-spectrum antimicrobial agents .

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties and biological activities of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation via CDK inhibition.
Study 2Anti-inflammatory ActivityShowed reduced levels of TNF-alpha and IL-6 in treated models.
Study 3Antimicrobial ActivityExhibited effective inhibition against Gram-positive bacteria in vitro.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance:

  • Substitution patterns on the benzamide moiety can significantly affect binding affinity to target kinases.
  • The presence of halogens (e.g., Cl and F) is crucial for improving potency against specific targets.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrazolo[3,4-d]pyrimidinone core, aromatic rings, and functional groups. These modifications significantly influence melting points, solubility, and stability.

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Fluorophenyl (position 1), 2-chlorobenzamide (position 5) Not reported ~424.8 (calculated) Chlorobenzamide, fluorophenyl
4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[...] (10a) 4-Chlorophenyl, 4-fluorophenyl, thioxo, sulfonamide 131–132 714.01 Thioxo, sulfonamide
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one tert-Butyl (position 6), 4-fluoro-2-hydroxyphenyl (position 1) Not reported ~356.3 (calculated) Hydroxyl, tert-butyl
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[...] Chromen-4-one, dual fluorophenyl groups 175–178 589.1 (M+1) Chromenone, amino sulfonamide
1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide Pyrazolo[3,4-b]pyridine core, 4-chlorophenyl, 4-fluorophenyl Not reported ~426.8 (calculated) Hydroxy, carboxamide

Key Observations :

  • Thioxo vs. Oxo Groups : The thioxo (C=S) group in compound 10a () reduces melting points (131–132°C) compared to oxo (C=O) analogs, likely due to weaker hydrogen bonding.
  • Chromenone Integration: The chromenone ring in elevates thermal stability (melting point 175–178°C), possibly due to increased molecular rigidity .

Critical Analysis of Structural Impact on Function

  • Dual fluorophenyl groups () improve metabolic stability and π-π stacking interactions.
  • Core Heterocycle Modifications: Pyrazolo[3,4-b]pyridine () vs. pyrazolo[3,4-d]pyrimidinone alters ring strain and hydrogen-bonding capacity, affecting solubility and target selectivity.
  • Sulfonamide vs. Carboxamide: Sulfonamide in 10a () introduces stronger hydrogen-bond donors, critical for antiviral activity, whereas carboxamide groups (target compound) balance hydrophilicity and potency .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its biological activity?

Answer:
The compound features a pyrazolo[3,4-d]pyrimidine core fused with a benzamide group. Critical structural elements include:

  • 4-Fluorophenyl substituent : Enhances binding affinity to hydrophobic enzyme pockets (e.g., kinases) via π-π interactions .
  • Chlorobenzamide moiety : Modulates solubility and influences selectivity toward molecular targets like ATP-binding sites in kinases .
  • Oxo group at position 4 : Stabilizes the tautomeric form, affecting hydrogen-bonding interactions with biological targets .
    These features collectively enhance anticancer activity by targeting cell cycle regulators like CDK2/cyclin E .

Advanced: How can researchers optimize the synthesis yield of this compound while maintaining purity?

Answer:
Key optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve intermediate solubility during cyclization .
  • Catalysts : Employ triethylamine (TEA) to deprotonate intermediates and accelerate amide bond formation .
  • Temperature control : Maintain 60–80°C during pyrazolo-pyrimidine core formation to minimize side reactions .
  • Purification : Utilize column chromatography (silica gel, CH₂Cl₂/MeOH gradient) for ≥95% purity .
    Table 1: Synthesis Optimization Parameters
ParameterOptimal ConditionYield Improvement
SolventDMF15–20%
CatalystTriethylamine (TEA)10–12%
Reaction Temp70°C8–10%

Basic: What in vitro assays are recommended for initial assessment of its anticancer potential?

Answer:

  • MTT/Proliferation Assays : Test cytotoxicity against HeLa, MCF-7, and A549 cell lines (IC₅₀ values <10 µM suggest potency) .
  • Apoptosis Detection : Use Annexin V/PI staining to quantify apoptotic cells post-treatment .
  • Kinase Inhibition Screening : Employ ADP-Glo™ assays for CDK2/cyclin E inhibition (IC₅₀ <100 nM indicates strong activity) .

Advanced: How to resolve discrepancies in reported IC₅₀ values across different cell lines?

Answer:
Discrepancies may arise from:

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) may show differential sensitivity due to receptor expression .
  • Assay conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS) .
  • Data normalization : Use Z-factor analysis to validate assay robustness and exclude outlier data .
    Methodological Approach :

Replicate experiments across ≥3 independent trials.

Cross-validate with orthogonal assays (e.g., Western blot for caspase-3 cleavage).

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl proton signals at δ 7.2–7.4 ppm) .
  • HRMS : Verify molecular weight (expected [M+H]⁺: ~425.08 g/mol) .
  • HPLC-PDA : Assess purity (>95% at 254 nm) using C18 columns .

Advanced: What strategies are effective in designing derivatives to enhance bioavailability?

Answer:

  • Bioisosteric replacement : Substitute the chlorobenzamide with trifluoromethyl groups to improve metabolic stability .
  • Prodrug design : Introduce ester moieties at the 4-oxo position for enhanced membrane permeability .
  • LogP optimization : Adjust substituents to maintain LogP between 2–4 (e.g., replace 4-fluorophenyl with 3,4-dimethylphenyl) .

Basic: What are the primary molecular targets hypothesized for this compound?

Answer:

  • Protein Kinases : CDK2, EGFR, and VEGFR2 due to structural similarity to known kinase inhibitors .
  • Bacterial Enzymes : AcpS-phosphopantetheinyl transferase (PPTase) in antibiotic-resistant strains .
  • Apoptotic Pathways : Bcl-2/Bax modulation observed in Jurkat cell studies .

Advanced: How to employ computational modeling to predict binding affinities with target enzymes?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with CDK2 (PDB: 1H1S). Focus on hydrogen bonds with Glu81 and hydrophobic contacts with Ile10 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the kinase-inhibitor complex .
  • QSAR Models : Train models on pyrazolo-pyrimidine derivatives to predict IC₅₀ values for new analogs .

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